molecular formula C12H11BrN2 B14056895 5-Bromo-6,6'-dimethyl-2,2'-bipyridine CAS No. 87286-77-9

5-Bromo-6,6'-dimethyl-2,2'-bipyridine

Cat. No.: B14056895
CAS No.: 87286-77-9
M. Wt: 263.13 g/mol
InChI Key: LDDPQAMHWCXEME-UHFFFAOYSA-N
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Description

5-Bromo-6,6’-dimethyl-2,2’-bipyridine is a bipyridine derivative with the molecular formula C12H11BrN2. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Bipyridine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel(II) bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.

Industrial Production Methods

Industrial production methods for 5-Bromo-6,6’-dimethyl-2,2’-bipyridine often involve large-scale bromination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,6’-dimethyl-2,2’-bipyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different functional groups, enhancing their utility in coordination chemistry and materials science .

Scientific Research Applications

5-Bromo-6,6’-dimethyl-2,2’-bipyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can exhibit unique properties, such as enhanced catalytic activity, photoluminescence, and redox behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl substituents. These groups influence the compound’s reactivity, steric properties, and ability to form stable metal complexes. The bromine atom provides a site for further functionalization, while the methyl groups enhance the compound’s solubility and stability .

Properties

CAS No.

87286-77-9

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine

InChI

InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-6-10(13)9(2)15-12/h3-7H,1-2H3

InChI Key

LDDPQAMHWCXEME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=C(C=C2)Br)C

Origin of Product

United States

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